![molecular formula C11H8FN5 B2959258 N-(2-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine CAS No. 1021206-67-6](/img/structure/B2959258.png)
N-(2-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 2-fluorophenyl group. The presence of the fluorine atom enhances its chemical stability and biological activity, making it a valuable candidate for various scientific applications.
Mecanismo De Acción
Target of Action
N-(2-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolo[2,3-d]pyrimidine derivatives have been found to inhibit various kinases, including Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) and Equilibrative nucleoside transporter 1 (ENT1) and Equilibrative nucleoside transporter 2 (ENT2) . These targets play crucial roles in cellular signaling and nucleoside transport, respectively.
Mode of Action
It’s known that pyrrolo[2,3-d]pyrimidine derivatives can inhibit their targets by binding to the active site of the enzyme, thereby preventing the enzyme from performing its function .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the functions of its targets. For instance, inhibition of MAP4K4 can affect various cellular processes, including cell proliferation, apoptosis, and immune response . Inhibition of ENT1 and ENT2 can affect the transport of nucleosides across cell membranes .
Pharmacokinetics
It’s known that pyrrolo[2,3-d]pyrimidine derivatives generally have good drug-likeness, with a clogp value less than 4 and molecular weight less than 400 . These properties suggest that this compound may have good absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of this compound’s action would depend on the specific context in which it is used. For instance, if used as an antitumor agent, it could potentially inhibit tumor growth by blocking the activity of MAP4K4 . If used as an antiviral agent, it could potentially inhibit viral replication by blocking the activity of ENT1 and ENT2 .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect its pharmacokinetics and pharmacodynamics. Additionally, factors such as pH and temperature could potentially affect its stability and efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine typically involves a multi-step process. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 2-fluorophenyl group. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final step involves the amination of the intermediate compound to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized compounds, depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
N-(2-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of kinases.
Medicine: Explored for its anticancer and antimicrobial properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its potent antitubercular activity.
4-(4-Fluorophenyl)pyrimidin-2-amine: Used in the synthesis of various bioactive molecules.
N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Investigated for its anti-inflammatory properties.
Uniqueness
N-(2-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine stands out due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. This makes it a more effective and versatile compound compared to its analogs .
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN5/c12-8-3-1-2-4-9(8)16-10-7-5-15-17-11(7)14-6-13-10/h1-6H,(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYYGZBRFGDWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC=NC3=C2C=NN3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
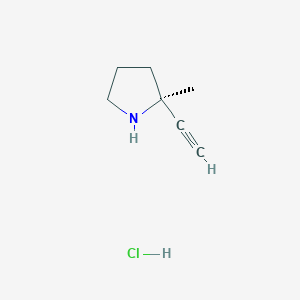
![4-[benzyl(methyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2959176.png)
![N-[2-[4-(Oxolan-3-yl)pyrazol-1-yl]ethyl]but-2-ynamide](/img/structure/B2959177.png)
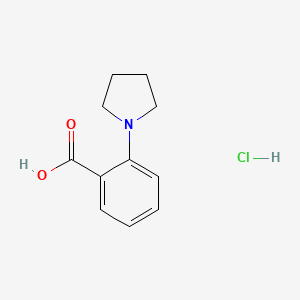
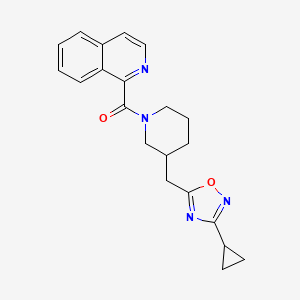
![6-(4-Ethoxyphenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2959183.png)

![N-[6-amino-1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]-N-benzyl-2-chloroquinoline-4-carboxamide](/img/structure/B2959185.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2959190.png)
![4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol](/img/structure/B2959191.png)
![6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B2959192.png)
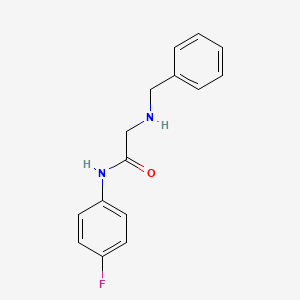
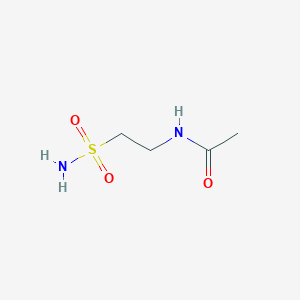
![1-(2,6-Dimethylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2959197.png)
